molecular formula C30H40N4O5 B4032041 [1-(1-Benzylpiperidin-4-yl)piperidin-3-yl]-(4-phenylpiperazin-1-yl)methanone;oxalic acid

[1-(1-Benzylpiperidin-4-yl)piperidin-3-yl]-(4-phenylpiperazin-1-yl)methanone;oxalic acid

Cat. No.: B4032041
M. Wt: 536.7 g/mol
InChI Key: HCCGGHDPEVDKGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(1-Benzylpiperidin-4-yl)piperidin-3-yl]-(4-phenylpiperazin-1-yl)methanone;oxalic acid: is a complex organic compound that features a piperidine and piperazine moiety. These structures are often found in various pharmacologically active compounds, making this compound of significant interest in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(1-Benzylpiperidin-4-yl)piperidin-3-yl]-(4-phenylpiperazin-1-yl)methanone typically involves multiple steps, including the formation of the piperidine and piperazine rings, followed by their subsequent coupling. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of [1-(1-Benzylpiperidin-4-yl)piperidin-3-yl]-(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Properties

IUPAC Name

[1-(1-benzylpiperidin-4-yl)piperidin-3-yl]-(4-phenylpiperazin-1-yl)methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N4O.C2H2O4/c33-28(31-20-18-30(19-21-31)26-11-5-2-6-12-26)25-10-7-15-32(23-25)27-13-16-29(17-14-27)22-24-8-3-1-4-9-24;3-1(4)2(5)6/h1-6,8-9,11-12,25,27H,7,10,13-23H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCGGHDPEVDKGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCN(CC2)CC3=CC=CC=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(1-Benzylpiperidin-4-yl)piperidin-3-yl]-(4-phenylpiperazin-1-yl)methanone;oxalic acid
Reactant of Route 2
[1-(1-Benzylpiperidin-4-yl)piperidin-3-yl]-(4-phenylpiperazin-1-yl)methanone;oxalic acid
Reactant of Route 3
Reactant of Route 3
[1-(1-Benzylpiperidin-4-yl)piperidin-3-yl]-(4-phenylpiperazin-1-yl)methanone;oxalic acid
Reactant of Route 4
Reactant of Route 4
[1-(1-Benzylpiperidin-4-yl)piperidin-3-yl]-(4-phenylpiperazin-1-yl)methanone;oxalic acid
Reactant of Route 5
Reactant of Route 5
[1-(1-Benzylpiperidin-4-yl)piperidin-3-yl]-(4-phenylpiperazin-1-yl)methanone;oxalic acid
Reactant of Route 6
[1-(1-Benzylpiperidin-4-yl)piperidin-3-yl]-(4-phenylpiperazin-1-yl)methanone;oxalic acid

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